Ethyl 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}pyrido[1,2-a]indole-10-carboxylate
Overview
Description
Ethyl 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}pyrido[1,2-a]indole-10-carboxylate is a complex organic compound characterized by its multi-ring structure that includes a pyridine and an indole component, decorated with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}pyrido[1,2-a]indole-10-carboxylate typically involves the following steps:
Formation of Pyridinyl Oxy Intermediate: : The first step involves the chlorination of 3,5-bis(trifluoromethyl)pyridine to introduce the chloro group.
Coupling with Indole Derivative: : The chlorinated pyridine is then coupled with an indole derivative via a nucleophilic substitution reaction.
Esterification: : The final step is the esterification of the resulting compound with ethyl chloroformate to form the ethyl carboxylate ester.
Industrial Production Methods
In an industrial setting, large-scale synthesis may employ automated reactors with precise control over temperature, pressure, and reactant flow to ensure high yield and purity. Catalysts and solvents are carefully chosen to optimize reaction conditions.
Chemical Reactions Analysis
Ethyl 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}pyrido[1,2-a]indole-10-carboxylate can undergo a variety of chemical reactions, including:
Oxidation: : This compound can be oxidized using agents like potassium permanganate, leading to the formation of carboxylic acids or ketones.
Reduction: : Hydrogenation or reduction with lithium aluminum hydride can reduce specific functional groups, modifying the compound's overall structure.
Substitution: : Halogen groups in the compound can be replaced by other nucleophiles under appropriate conditions.
Common reagents in these reactions include strong oxidizers, reducing agents, and nucleophiles. Major products formed depend on the specific reaction pathway chosen.
Scientific Research Applications
Chemistry: : Serves as an intermediate in organic synthesis, especially in creating compounds with pharmaceutical potential.
Biology: : Used in the study of enzyme interactions and receptor binding due to its complex structure and multiple functional groups.
Medicine: : Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: : Employed in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound often involves interactions at the molecular level with specific targets, such as enzymes or receptors. It may bind to these targets through a combination of hydrogen bonding, Van der Waals forces, and hydrophobic interactions, modulating the activity of biological pathways.
Comparison with Similar Compounds
Ethyl 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}pyrido[1,2-a]indole-10-carboxylate can be compared to other compounds like:
Fluoroquinolones: : Known for their antibacterial properties.
Trifluoromethylpyridines: : Often used in agrochemicals and pharmaceuticals.
Indole derivatives: : Widely studied for their diverse biological activities.
Hope that satisfies your curiosity and need for detailed information!
Properties
IUPAC Name |
ethyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxypyrido[1,2-a]indole-10-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClF3N2O3/c1-2-29-20(28)18-14-7-6-13(10-17(14)27-8-4-3-5-16(18)27)30-19-15(22)9-12(11-26-19)21(23,24)25/h3-11H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTVTPRKHBRMHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OC4=C(C=C(C=N4)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClF3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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